molecular formula C21H23Cl2N3O2 B268159 N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine

N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine

カタログ番号 B268159
分子量: 420.3 g/mol
InChIキー: SKEQOSDHXUAXEN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine, also known as TRV130, is a novel opioid analgesic drug that has gained significant attention in the field of pain management due to its unique mechanism of action. TRV130 is a G protein-biased mu-opioid receptor (MOR) agonist that selectively activates the G protein signaling pathway while minimizing the beta-arrestin pathway, which is responsible for the adverse effects associated with traditional opioid analgesics.

作用機序

N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine selectively activates the G protein signaling pathway while minimizing the beta-arrestin pathway, which is responsible for the adverse effects associated with traditional opioid analgesics. This unique mechanism of action results in potent analgesic effects with a lower risk of respiratory depression, constipation, and other adverse effects.
Biochemical and physiological effects:
N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine binds to the mu-opioid receptor and selectively activates the G protein signaling pathway, resulting in the inhibition of pain signals. This leads to potent analgesic effects without the adverse effects commonly associated with traditional opioid analgesics. N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine has also been shown to have a lower risk of respiratory depression, constipation, and other adverse effects.

実験室実験の利点と制限

N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine has several advantages for lab experiments, including its potent analgesic effects, unique mechanism of action, and lower risk of adverse effects. However, N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine is still a relatively new drug, and more research is needed to fully understand its potential applications and limitations in lab experiments.

将来の方向性

There are several potential future directions for N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine research, including the development of new formulations and delivery methods, further exploration of its unique mechanism of action, and its potential use in the treatment of chronic pain. Additionally, more research is needed to fully understand the potential benefits and limitations of N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine in different patient populations and clinical settings.

合成法

The synthesis of N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine involves a multi-step process that starts with the reaction of 2,4-dichlorobenzyl alcohol with 3-methoxybenzaldehyde to form 2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzaldehyde. This intermediate is then reacted with 1H-imidazole-1-carboxaldehyde to form N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1H-imidazole-1-carboxamide. The final step involves the reduction of the carboxamide group to form N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine.

科学的研究の応用

N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine has been extensively studied in preclinical and clinical trials for its potential use as a pain management drug. It has been shown to be effective in treating acute pain, including postoperative pain and pain associated with trauma. N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine has also been shown to have a lower risk of respiratory depression and other adverse effects commonly associated with traditional opioid analgesics.

特性

製品名

N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine

分子式

C21H23Cl2N3O2

分子量

420.3 g/mol

IUPAC名

N-[[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methyl]-3-imidazol-1-ylpropan-1-amine

InChI

InChI=1S/C21H23Cl2N3O2/c1-27-20-5-2-4-16(13-24-8-3-10-26-11-9-25-15-26)21(20)28-14-17-6-7-18(22)12-19(17)23/h2,4-7,9,11-12,15,24H,3,8,10,13-14H2,1H3

InChIキー

SKEQOSDHXUAXEN-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)CNCCCN3C=CN=C3

正規SMILES

COC1=CC=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)CNCCCN3C=CN=C3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。